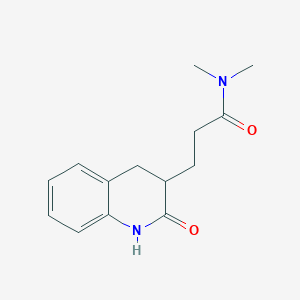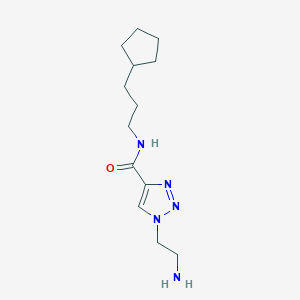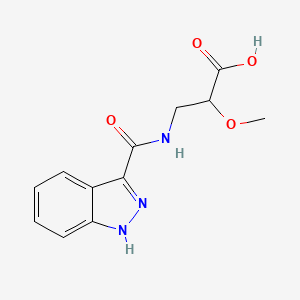
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide, commonly known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various neurological and psychiatric disorders.
作用機序
DMQX acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor and blocking the action of glutamate, the endogenous ligand. This results in the inhibition of synaptic transmission and the modulation of neuronal excitability. DMQX has been shown to be highly selective for the AMPA receptor subtype and does not affect other glutamate receptor subtypes such as NMDA and kainate receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit synaptic transmission and reduce neuronal excitability in various brain regions. DMQX has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. Additionally, DMQX has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
実験室実験の利点と制限
DMQX has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for specific manipulation of synaptic transmission and neuronal excitability. DMQX is also readily available and relatively inexpensive compared to other glutamate receptor antagonists. However, DMQX has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, DMQX has a relatively short duration of action, which can make it difficult to study long-term effects.
将来の方向性
There are several future directions for the use of DMQX in scientific research. One potential direction is the investigation of the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMQX has been shown to have neuroprotective effects in various models of neurodegeneration, and further research could elucidate the underlying mechanisms. Another potential direction is the investigation of the role of AMPA receptors in addiction and substance abuse. DMQX has been shown to modulate the release of various neurotransmitters involved in addiction, and further research could lead to the development of novel treatments for addiction. Finally, the development of new and improved glutamate receptor antagonists could lead to further advances in our understanding of the role of glutamate receptors in various diseases and disorders.
合成法
DMQX can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-acetyl-2,4-dimethylquinoxaline with N,N-dimethylpropanamide in the presence of a base and a catalyst to yield DMQX. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
DMQX has been extensively used in scientific research to investigate the role of glutamate receptors in various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity, learning, and memory. DMQX has been used to study the role of AMPA receptors in epilepsy, stroke, depression, and addiction.
特性
IUPAC Name |
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2)13(17)8-7-11-9-10-5-3-4-6-12(10)15-14(11)18/h3-6,11H,7-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSQTSOWVXMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)

![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)